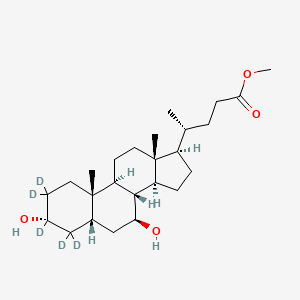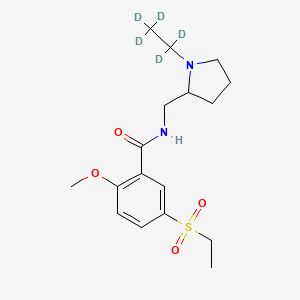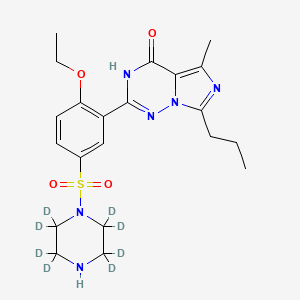
Mefenamic Acid-d3 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mefenamic Acid-d3 (major) is a product used in neurology research . It has a molecular formula of C15H12D3NO2 and a molecular weight of 244.3 . Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and may also be used to treat menstrual cramps and other conditions . It is an inhibitor of cyclooxygenase .
Synthesis Analysis
The manufacturing process for mefenamic acid involves building an end-to-end mechanistic flowsheet model. Each element of the drug substance production step, including synthesis step, crystallization, and separation, are validated using process data individually .Molecular Structure Analysis
The molecular formula of Mefenamic Acid-d3 (major) is C15H12D3NO2 . The structure can be represented as CC1=C(C([2H])([2H])[2H])C=CC=C1NC2=CC=CC=C2C(O)=O .Chemical Reactions Analysis
Mefenamic acid, like other NSAIDs, inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX-1 and COX-2) . It is also reported that fenamates, including mefenamic acid, reduced glutamate-evoked excitotoxicity in cultured embryonic rat hippocampal neurons .Physical And Chemical Properties Analysis
Mefenamic Acid-d3 (major) has a molecular weight of 244.3 . It is a white to greyish-white, odorless, microcrystalline powder with a melting point of 230° to 231°C and water solubility of 0.004% at pH 7.1 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Removal
- Mefenamic acid, an anti-inflammatory drug, has been detected in sewage treatment plant effluents. Studies have explored its removal using ozonation and O3/UV processes, focusing on various operating parameters and the formation of by-products. Efficient degradation of Mefenamic acid was achieved under specific conditions (劉子瑜, 2010).
- Another study evaluated different oxidative processes (H2O2, H2O2/UV, Fenton, and Photo-Fenton) for Mefenamic acid degradation in aqueous solutions, finding the Photo-Fenton process most effective (Colombo et al., 2016).
Conformational Studies and Drug Delivery
- Research on conformational polymorphism in Mefenamic acid has highlighted its potential for modifications during micronization, which could improve pharmacokinetics and minimize side effects. Structural analysis in different solvents showed changes in conformation fractions (Belov et al., 2022).
- A study on tailored hydrogel microbeads of sodium carboxymethylcellulose for delivering Mefenamic acid transmucosally aimed to improve therapeutic efficacy and patient compliance (Shirizadeh et al., 2017).
Novel Applications and Formulations
- The creation of a complex Co–mefenamate with nine octahedrally coordinated cobalt atoms showcased a novel approach to metal derivatives of Mefenamic acid, potentially offering greater pharmacological activity and fewer digestive side effects (Diaz de Delgado et al., 2021).
- Exploration of solvents' effects on Mefenamic acid crystals' polymorphism and shape contributes to understanding its physical properties, crucial for pharmaceutical formulations (Mudalip et al., 2018).
Neuroprotective and Anti-Inflammatory Properties
- Investigation into Mefenamic acid's neuroprotective activity against d-serine indicated potential for treating neurodegenerative disorders due to its effects on oxidative stress, inflammation, and apoptosis (Armagan et al., 2012).
- Formulation of a Mefenamic acid topical cream aimed at reducing gastrointestinal toxicities associated with oral administration, demonstrating its versatility in drug delivery systems (Ahmad et al., 2023).
Safety And Hazards
Zukünftige Richtungen
Mefenamic acid has been studied for its neuroprotective effects in experimental models of stroke . It has also been evaluated for its anti-cancer effects and its combination with ionizing radiation against colon tumor cells in mice . These studies suggest potential future directions for the use of mefenamic acid in therapeutic applications .
Eigenschaften
CAS-Nummer |
1189707-81-0 |
|---|---|
Produktname |
Mefenamic Acid-d3 (major) |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
244.308 |
IUPAC-Name |
2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |
InChI-Schlüssel |
HYYBABOKPJLUIN-FIBGUPNXSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Synonyme |
2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3; Mefacit-d3; Mefenacid-d3; Mephenamic Acid-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



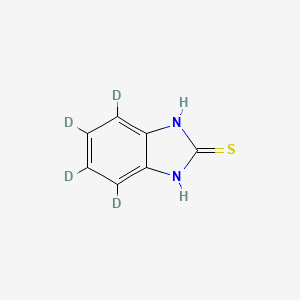

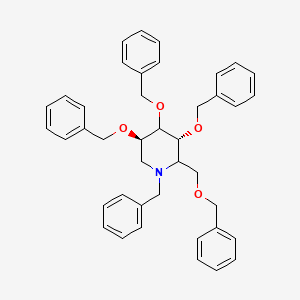

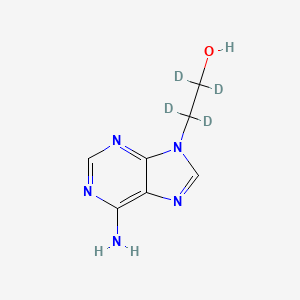
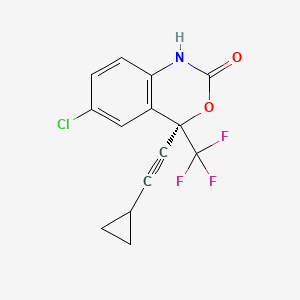
![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)
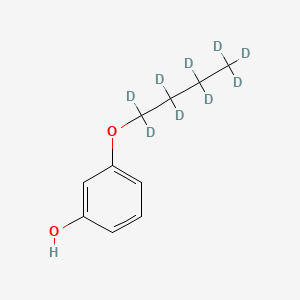
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
